molecular formula C7H3BrFN B163030 4-Bromo-3-fluorobenzonitrile CAS No. 133059-44-6

4-Bromo-3-fluorobenzonitrile

Cat. No. B163030
M. Wt: 200.01 g/mol
InChI Key: QBKXYSXQKRNVRQ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzonitrile (CAS Number 133059-44-6) is a benzonitrile derivative with bromide and fluoride functional groups . It is employed as a molecular scaffold for active pharmaceutical ingredients (APIs) .


Synthesis Analysis

The synthesis of 4-Bromo-3-fluorobenzonitrile begins with a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis (trimethylsilyl)amide .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-fluorobenzonitrile is C7H3BrFN . It is a benzonitrile derivative with bromide and fluoride functional groups .


Chemical Reactions Analysis

The bromo-substituent allows 4-bromo-3-fluorobenzonitrile to undergo palladium-catalysed cross-coupling reactions .


Physical And Chemical Properties Analysis

4-Bromo-3-fluorobenzonitrile has a molecular weight of 200.01 g/mol . It appears as white powder/crystals . The melting point is between 92 °C – 97 °C .

Scientific Research Applications

Synthesis and Transformation

  • 4-Bromo-3-fluorobenzonitrile has been utilized in the facile synthesis of 2-bromo-3-fluorobenzonitrile, showcasing its role in the bromodeboronation of aryl boronic acids (Szumigala et al., 2004).
  • It also serves as a precursor in the synthesis of 3-Bromo-2-fluorobenzoic Acid, indicating its versatility in organic transformations (Zhou Peng-peng, 2013).
  • Its use in the efficient synthesis of PET radioligand precursors highlights its application in radiochemistry and imaging (Gopinathan et al., 2009).

Structural and Electronic Studies

  • Energetic and structural studies of monofluorobenzonitriles, including 4-fluorobenzonitrile, reveal insights into their thermodynamic properties and electronic behavior (Ribeiro da Silva et al., 2012).
  • Vibrational spectroscopic investigations and DFT computations of 3-bromo-5-fluorobenzonitrile have enhanced understanding of molecular properties and non-linear optical characteristics (Jeyavijayan et al., 2018).

Advanced Synthesis and Analytical Techniques

  • The preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic Acid from 4-bromo-2-fluorobenzonitrile demonstrates its utility in advanced organic synthesis (Liu Zao, 2005).
  • Multiphoton ionization and mass analyzed threshold ionization spectroscopy studies of 4-fluorobenzonitrile provide insights into electronic transitions and ionization energies (Zhao et al., 2018).

Miscellaneous Applications

  • The molecule is instrumental in the synthesis of various organic compounds, including 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, illustrating its role in diverse chemical syntheses (Ang et al., 2013).
  • Electrochemical studies on 4-fluorobenzonitrile have contributed to understanding the reduction of carbon-fluorine bonds, crucial in pharmaceutical and agrochemical industries (Muthukrishnan & Sangaranarayanan, 2007).

Safety And Hazards

4-Bromo-3-fluorobenzonitrile should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .

Future Directions

4-Bromo-3-fluorobenzonitrile is also employed in the preparation of persistent room-temperature phosphorescent dyes . These dyes, derived from carbazole, exhibit a high quantum yield of up to 22% .

properties

IUPAC Name

4-bromo-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKXYSXQKRNVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569428
Record name 4-Bromo-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluorobenzonitrile

CAS RN

133059-44-6
Record name 4-Bromo-3-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133059-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
V N. Hegde, S JS, C BS… - Journal of Biomolecular …, 2023 - Taylor & Francis
… In the present research work, the compound 4-bromo-3-fluorobenzonitrile is crystallized and its structure was elucidated using single crystal X-ray diffraction technique. And …
Number of citations: 1 www.tandfonline.com
SK Shin, KH Lee, HL Lee, JY Lee - The Journal of Physical …, 2019 - ACS Publications
… 2-Bromo-3-fluorobenzonitrile was purchased from Combi-Block Inc., 3-bromo-4-fluorobenzonitrile came from J&H CHEM Co., and 4-bromo-3-fluorobenzonitrile was supplied from GOM …
Number of citations: 11 pubs.acs.org
WA Hussin, MA Ismail, AM Alzahrani… - Drug design …, 2014 - Taylor & Francis
… A mixture of 4-bromo-3-fluorobenzonitrile 1a (3.98 g, 20 mmol), 2-(tri-n-butylstannyl)furan (7.15 g, 20 mmol), and tetrakis(triphenylphosphine) palladium (300 mg) in dry dioxane (20 mL) …
Number of citations: 21 www.tandfonline.com
AC Brannan, NL Phuoc, M Linnolahti… - Frontiers in …, 2023 - frontiersin.org
… 4-Bromo-3-fluorobenzonitrile (1.32 g, 6.60 mmol) was added to the reaction mixture under N 2 , and was heated to 120C, and left to stir overnight. The reaction mixture was cooled to …
Number of citations: 5 www.frontiersin.org
W Shu, L Pellegatti, MA Oberli… - Angewandte Chemie …, 2011 - Wiley Online Library
… We examined the reaction of 2 a with 4-bromo-3-fluorobenzonitrile (3 a) in batch employing our recently developed second-generation palladium precatalysts 6 (Figure 2). When this …
Number of citations: 118 onlinelibrary.wiley.com
MT Payne - 2022 - dspace.mit.edu
… A 1 L 3-neck round-bottom flask was charged with 4-bromo-3-fluorobenzonitrile (5.74 g, 28.7 mmol), 1-Boc-pyrazole-4-boronic acid pinacol ester (12.5 g, 42.5 mmol), PdCl2(PPh3)2 (…
Number of citations: 0 dspace.mit.edu
L Hu, A Patel, L Bondada, S Yang, MZ Wang… - Bioorganic & medicinal …, 2013 - Elsevier
… The same procedure described above for the preparation of 14a was used starting with 4-bromo-3-fluorobenzonitrile 13b; to give 14b 62% yield [mp >300 C. H NMR (DMSO-d 6 ): δ 8.12…
Number of citations: 15 www.sciencedirect.com
J Xu, NK Lim, JC Timmerman, J Shen, K Clagg… - Organic …, 2023 - ACS Publications
… Starting from readily available 1,4-dibromo-2,3-difluorobenzene (10), 2-amino-4-bromo-3-fluorobenzonitrile (12) was synthesized via a four-step two-isolation process involving …
Number of citations: 3 pubs.acs.org
S Bernhardt - 2012 - core.ac.uk
My special thanks go to Dr. Albrecht Metzger for being a great mentor throughout my Ph. D. thesis and far beyond. Thank you for everything you’ve done for me and for bringing punk …
Number of citations: 3 core.ac.uk
Z Peng, N Li, X Sun, F Wang, L Xu, C Jiang… - Organic & …, 2014 - pubs.rsc.org
… When 5-bromo-1,2,3-trichlorobenzene (1o) and 4-bromo-3-fluorobenzonitrile (1p) were employed as starting materials, the corresponding organomanganese reagents 2o–p were …
Number of citations: 14 pubs.rsc.org

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